6-(Butyl(methyl)amino)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-[butyl(methyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-3-4-7-12(2)8-5-6-9(13)11-10-8/h5-6H,3-4,7H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTZNJCHCWIBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyridazinone derivatives have been demonstrated to possess properties such as anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Biochemical Analysis
Biochemical Properties
6-(Butyl(methyl)amino)pyridazin-3-ol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. This compound has been shown to interact with phosphodiesterase enzymes, specifically inhibiting phosphodiesterase-III (PDE-III). The inhibition of PDE-III by this compound leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn affects various cellular processes. Additionally, this compound has been observed to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving cAMP. By increasing cAMP levels, this compound can enhance the activity of protein kinase A (PKA), leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PDE-III. This inhibition prevents the breakdown of cAMP, resulting in elevated cAMP levels within the cell. The increased cAMP activates PKA, which then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. Additionally, this compound may interact with other biomolecules, such as G-protein-coupled receptors, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cardiac output and exhibit vasodilatory effects, making it a potential candidate for treating cardiovascular diseases. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cAMP metabolism. This compound interacts with enzymes such as PDE-III, which play a crucial role in the breakdown of cAMP. By inhibiting PDE-III, this compound increases cAMP levels, thereby influencing various metabolic processes. Additionally, this compound may affect other metabolic pathways, including those involved in lipid and glucose metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, which mediate its uptake into cells. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with PDE-III and other target proteins. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
6-(Butyl(methyl)amino)pyridazin-3-ol is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyridazinone class of compounds, characterized by a pyridazine ring substituted with a butyl(methyl)amino group. The presence of these functional groups contributes to its potential biological activity, including antimicrobial and anticancer properties.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, particularly PDE5, which plays a role in various signaling pathways.
- Calcium Signaling Modulation : It may prolong cell membrane depolarization and enhance calcium transport into nerve endings by blocking fast voltage-gated potassium channels.
- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and alterations in cellular signaling pathways .
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound:
-
In Vitro Studies :
- A study demonstrated that pyridazine derivatives exhibited significant cytotoxicity against various human cancer cell lines, including breast (MDA-MB-231), colon (HT-29), and lung cancers. The IC50 values for these compounds were reported in the nanomolar range .
- Flow cytometric analysis revealed that treatment with specific derivatives led to increased rates of early and late apoptosis in cancer cells .
- In Vivo Studies :
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties of this compound. It has been evaluated for its effectiveness against various bacterial strains, indicating a broad spectrum of activity that warrants further exploration .
Case Study 1: Anticancer Efficacy
A series of experiments were conducted on MDA-MB-231 cells treated with this compound. Results indicated:
- Early Apoptosis : Increased from 0.56% (control) to 3.38% and 8.19% post-treatment.
- Late Apoptosis : Increased from 0.24% (control) to 23.60% and 15.56% post-treatment, demonstrating significant apoptotic induction .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with PDE5 inhibitors, revealing that it effectively modulates cyclic guanosine monophosphate (cGMP) levels, which are crucial for various physiological processes including vasodilation and neurotransmission .
Data Tables
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | <2 | Apoptosis induction |
| Anticancer | HT-29 | Nanomolar range | Cell proliferation inhibition |
| Antimicrobial | Various Bacteria | Variable | Inhibition of bacterial growth |
Scientific Research Applications
Overview
6-(Butyl(methyl)amino)pyridazin-3-ol is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biochemical properties, mechanisms of action, and therapeutic potentials, supported by case studies and data tables.
Chemical Properties and Mechanism of Action
This compound is characterized by its pyridazine core, which is known for diverse biological activities. The compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Mechanism of Action:
- Targeting Enzymes: Similar compounds have been found to inhibit phosphodiesterase enzymes (PDEs), particularly PDE5, suggesting a potential pathway for this compound to exert its effects by modulating cyclic nucleotide levels within cells.
- Calcium Signaling: It may influence calcium transport into nerve endings by blocking presynaptic fast voltage-gated potassium channels.
Pharmacological Applications
The pharmacological potential of this compound is vast, with studies indicating its efficacy in various therapeutic areas:
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Anticancer Activity:
- A series of pyridazine derivatives, including those related to this compound, have shown significant cytotoxic effects against various cancer cell lines such as breast cancer (e.g., MDA-MB-231) and lung cancer . For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against multiple tumor types.
-
Anti-inflammatory Properties:
- Pyridazinones have been noted for their anti-inflammatory effects. Studies have demonstrated that derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes . This suggests that this compound may also possess similar anti-inflammatory capabilities.
- Analgesic Effects:
Data Tables
Case Studies
-
Anticancer Efficacy Study:
A study conducted on a series of pyridazine derivatives found that certain compounds induced apoptosis in breast cancer cell lines. The most potent derivatives led to significant increases in apoptotic markers, indicating their potential as effective anticancer agents . -
Anti-inflammatory Activity Assessment:
In vivo studies demonstrated that pyridazine derivatives significantly reduced inflammation in animal models, showing efficacy comparable to celecoxib without the associated gastric side effects . This highlights the therapeutic promise of this compound in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazin-3-ol derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 6-position. Below is a comparative analysis of 6-(Butyl(methyl)amino)pyridazin-3-ol with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The butyl(methyl)amino group in the target compound likely increases lipophilicity compared to aromatic substituents (e.g., pyridyl in or benzodioxinyl in ). This could enhance membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- The synthesis of 6-(pyridin-2-yl)pyridazin-3-ol involves condensation reactions with glyoxylic acid and 2-acetylpyridine, yielding 60% after purification . Similar methodologies (e.g., nucleophilic substitution or coupling reactions) may apply to the target compound.
Thermal Stability :
- The high melting point (>230°C) of 6-(pyridin-2-yl)pyridazin-3-ol suggests strong intermolecular interactions (e.g., hydrogen bonding via the pyridazin-3-ol hydroxyl group). The target compound’s branched alkyl chain may lower its melting point due to reduced crystallinity.
Solubility Considerations: While direct solubility data are absent for the target compound, analogs like 6-phenyl-pyridazin-3(2H)-one exhibit low solubility in polar solvents (e.g., water: <0.1 mg/mL) but moderate solubility in DMSO (~5.8 mg/mL) . The butyl(methyl)amino group may further reduce aqueous solubility compared to aryl-substituted derivatives.
Research Implications and Limitations
- Structural-Activity Relationships (SAR): The substituent’s electronic and steric properties critically influence bioactivity. For instance, halogenated benzyl groups (e.g., ) may enhance binding to hydrophobic enzyme pockets, while alkylamino groups (e.g., target compound) could optimize pharmacokinetic profiles.
- Data Gaps : Experimental data on the target compound’s solubility, stability, and biological activity are lacking. Future studies should prioritize these measurements to validate computational predictions.
Preparation Methods
Step 1: Synthesis of 6-chloropyridazin-3-ol Intermediate
- Starting from a substituted pyridazin-3-one or pyridazin-3-carboxylate derivative, chlorination at the 6-position is performed using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
- This step converts the 6-oxo or 6-hydroxy group into a 6-chloro substituent, creating a good leaving group for nucleophilic substitution.
Step 2: Nucleophilic Substitution with Butyl(methyl)amine
- The 6-chloropyridazin-3-ol intermediate is reacted with butyl(methyl)amine under mild conditions, typically at room temperature or slightly elevated temperatures.
- Solvents such as dichloromethane or 1,4-dioxane are used, often in the presence of a base like triethylamine or Hünig’s base to neutralize the generated hydrochloric acid.
- This substitution leads to the formation of the 6-(butyl(methyl)amino)pyridazin-3-ol compound.
Step 3: Purification
- The crude product is purified by flash chromatography using solvent systems such as dichloromethane/methanol mixtures (e.g., 90:10 DCM/MeOH).
- Drying agents like sodium sulfate (Na2SO4) are used to remove residual moisture before concentration under reduced pressure.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination at 6-position | Phosphorus oxychloride (excess) | Reflux | Reflux (~110°C) | 70–85 | Converts 6-oxo to 6-chloro |
| Nucleophilic substitution | Butyl(methyl)amine, triethylamine (or Hünig’s base) | DCM or 1,4-dioxane | Room temp to reflux | 60–79 | Amination at 6-position |
| Purification | Flash chromatography (DCM/MeOH 90:10) | — | — | — | Removal of impurities |
Research Findings and Variations
- The nucleophilic substitution step is critical and can be influenced by the nature of the amine and solvent choice. For example, using 1,4-dioxane and Hünig’s base has been shown to improve yields for similar pyridazine derivatives.
- Alternative synthetic routes involve preparing amide intermediates from acid chlorides followed by cyclization and substitution, but direct substitution of the 6-chloro intermediate with the desired amine is more straightforward for this compound.
- Oxidation states at the 3-position can be controlled by the choice of starting materials and reaction conditions, with some protocols using potassium chromate/sulfuric acid oxidation followed by esterification and chlorination steps to access the key intermediates.
- Purification by flash chromatography is essential to obtain analytically pure this compound, as side products from incomplete substitution or overreaction can occur.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
